3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine
Description
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(3-phenylprop-2-ynoxy)azetidine |
InChI |
InChI=1S/C12H13NO/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12/h1-3,5-6,12-13H,8-10H2 |
InChI Key |
QLSMMINZGZLSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine typically involves the reaction of 3-phenylprop-2-yn-1-ol with azetidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride to deprotonate the alcohol, facilitating the nucleophilic attack on the azetidine ring. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Ring-Opening Reactions
The strained azetidine ring facilitates nucleophilic ring-opening under acidic or catalytic conditions. For example:
-
Acid-Mediated Hydrolysis : Protonation of the tertiary nitrogen enhances electrophilicity, enabling water or alcohols to attack the β-carbon, yielding 3-amino-propanol derivatives .
-
Catalytic Aminolysis : La(OTf)₃-catalyzed reactions (as shown for epoxy amines ) could theoretically promote transannular attacks, forming pyrrolidine derivatives if ring expansion occurs.
Example Reaction Pathway:
Propargyl Ether Functionalization
The 3-phenylprop-2-yn-1-yloxy group enables alkyne-specific transformations:
-
Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides forms 1,2,3-triazoles, useful for bioconjugation .
-
Hydration : Acidic hydration (e.g., HgSO₄) converts the alkyne to a ketone, yielding 3-(3-phenylpropanoyloxy)azetidine .
Table 1: Propargyl Ether Reactivity
| Reaction Type | Conditions | Product |
|---|---|---|
| CuAAC | CuSO₄, Sodium Ascorbate | 1,4-Disubstituted Triazole |
| Acidic Hydration | H₂SO₄, HgSO₄ | 3-(3-Phenylpropanoyloxy)azetidine |
| Sonogashira Coupling* | Pd(PPh₃)₄, CuI, Amine Base | Cross-Coupled Aryl/Alkynyl Derivatives |
*Requires halogenation of the azetidine or propargyl group .
Azetidine Nitrogen Functionalization
The tertiary amine participates in:
-
Alkylation/Acylation : Reactions with alkyl halides or acyl chlorides form quaternary ammonium salts or amides, respectively .
-
Oxidation : Strong oxidants (e.g., mCPBA) convert the amine to an N-oxide, altering ring strain and reactivity .
Example Reaction:
Cross-Coupling Reactions
The propargyl group may enable metal-catalyzed transformations:
-
Suzuki–Miyaura Coupling : If brominated, the alkyne could couple with aryl boronic acids to form biaryl derivatives .
-
Photocycloaddition : Visible-light-mediated [2+2] reactions with alkenes could yield strained bicyclic systems .
Table 2: Cross-Coupling Potential
| Reaction | Catalyst System | Outcome |
|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl-Substituted Azetidine |
| [2+2] Photocycloaddition | Ir(III) Catalyst, Blue LED | Bicyclic Azetidine-Alkene Adduct |
Thermal and Catalytic Rearrangements
Scientific Research Applications
3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine involves its interaction with specific molecular targets. The phenylprop-2-yn-1-yl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Synthetic Yields : Pyrazolyl-substituted azetidines (e.g., Baricitinib intermediates) achieve higher yields (73–83%) under aza-Michael addition conditions compared to thiazolyl derivatives like tebipenem pivoxil (56.7%), likely due to differences in nucleophile reactivity .
Reactivity : The phenylpropargyloxy group introduces alkyne functionality, enabling click chemistry or cycloaddition reactions, whereas dichloropropenyloxy () and benzoyl groups () may prioritize electrophilic substitution or hydrogen bonding .
Biological Relevance : Pyrazolyl-azetidines are integral to approved drugs (e.g., Baricitinib), emphasizing their metabolic stability. In contrast, 3-mercaptoazetidines in tebipenem pivoxil exploit sulfur nucleophilicity for β-lactamase inhibition .
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Comparison
- Spectroscopy : All compounds are characterized via NMR and high-resolution mass spectrometry (HRMS), with azetidine ring protons typically appearing as distinct multiplets in ¹H NMR (δ 3.5–4.5 ppm) .
- Solubility : The phenylpropargyloxy group may reduce aqueous solubility compared to pyrazolyl or thiazolyl derivatives, impacting bioavailability .
Biological Activity
3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine is a compound that belongs to the azetidine class of heterocycles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine can be represented as follows:
The synthesis typically involves the alkylation of azetidine derivatives with propargyl alcohol derivatives, leading to the formation of various substituted azetidines. The synthetic route may involve several steps, including nucleophilic substitutions and cyclization reactions to achieve the desired product.
Anticancer Activity
Recent studies have indicated that azetidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine have been evaluated as MEK inhibitors, showing potential in treating hyperproliferative diseases such as cancer . The mechanism often involves the inhibition of key signaling pathways that promote tumor growth.
The biological activity of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine may be attributed to its ability to modulate various enzymatic pathways. It has been suggested that such compounds can inhibit DNA polymerase Theta (Polθ), which is implicated in DNA repair mechanisms in cancer cells . This synthetic-lethal strategy is particularly effective in BRCA-deficient tumors.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of azetidine derivatives in various biological assays:
- In Vivo Studies : A derivative similar to 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine demonstrated significant activity in the forced swim test (FST), indicating potential antidepressant effects when administered at doses of 10 mg/kg IV or 20–40 mg/kg PO .
- Structure–Activity Relationship (SAR) : Research has focused on optimizing the structure of azetidine derivatives to enhance their biological activity. For example, modifications to the phenyl group have been shown to significantly impact potency against cancer cell lines .
Data Table: Biological Activities of Related Azetidine Derivatives
Q & A
Q. What are the foundational steps for synthesizing 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine?
The synthesis typically involves multi-step routes, starting with the preparation of the azetidine core. Key steps include:
- Ring formation : Cyclization of precursor amines or halides under basic conditions.
- Functionalization : Introducing the phenylpropynyloxy group via nucleophilic substitution or coupling reactions (e.g., Sonogashira coupling).
- Optimization : Reaction conditions (temperature, solvent polarity, and base selection) critically influence yield and selectivity. For example, polar aprotic solvents like DMF enhance nucleophilicity, while temperatures >80°C may improve ring stability .
Q. Which analytical techniques are essential for characterizing this compound?
Structural validation requires:
Q. How does the azetidine ring influence the compound’s reactivity?
The strained four-membered azetidine ring increases susceptibility to ring-opening reactions under acidic or nucleophilic conditions. This reactivity is leveraged in prodrug design or covalent inhibitor development. Comparative studies with pyrrolidine analogs show reduced steric hindrance in azetidine derivatives, enhancing binding to flat enzymatic pockets .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yields and selectivity?
DoE methods (e.g., factorial designs) systematically evaluate variables:
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response surfaces : Models predict optimal conditions (e.g., 60°C in THF with 10 mol% CuI increases coupling efficiency by 22%).
- Case study : A 2 factorial design resolved competing pathways in a related azetidine derivative, identifying solvent polarity as the dominant factor for regioselectivity .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies often arise from:
- Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent interference.
- Assay variability : Validate cellular models with positive controls (e.g., kinase inhibitors for enzyme assays).
- SAR analysis : Compare bioactivity of structural analogs (e.g., replacing the phenyl group with pyridine reduces IC by 50% in kinase inhibition assays) .
Q. How can computational methods resolve spectral data conflicts (e.g., NMR peak overlaps)?
- DFT calculations : Predict chemical shifts with <0.1 ppm deviation from experimental data.
- COSY and NOESY : Identify through-space couplings to distinguish diastereomers.
- Machine learning : Train models on PubChem datasets to predict splitting patterns for complex multiplicities .
Q. What role does the phenylpropynyloxy group play in target engagement?
- Hydrophobic interactions : The phenyl group enhances binding to aromatic residues (e.g., Phe in kinase ATP pockets).
- Alkyne functionality : Enables click chemistry for target identification via CuAAC reactions with azide probes.
- Electron-withdrawing effects : The propargyl ether stabilizes transition states in enzyme-substrate complexes .
Methodological Frameworks
Developing SAR for azetidine derivatives: A stepwise approach
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy, or nitro groups on the phenyl ring).
- Step 2 : Screen against target panels (e.g., GPCRs, kinases) using high-throughput assays.
- Step 3 : Apply QSAR models to correlate substituent electronic parameters (Hammett σ) with activity trends .
Resolving instability issues in aqueous buffers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
